N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
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Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: The 1,3,4-oxadiazole ring is usually synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction using appropriate chlorinated aromatic compounds.
Attachment of the ethylthio group: The ethylthio group is typically introduced via a thiolation reaction using ethylthiol or its derivatives.
Formation of the benzamide moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using appropriate amine and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other substituents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound has been explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the compound may interact with receptors involved in inflammatory pathways, resulting in its anti-inflammatory properties.
Comparison with Similar Compounds
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide can be compared with other similar compounds, such as:
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide: This compound has a similar structure but with a methylthio group instead of an ethylthio group. The difference in the alkyl group can affect the compound’s chemical properties and biological activities.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide: This compound has an ethylsulfonyl group instead of an ethylthio group. The presence of the sulfonyl group can significantly alter the compound’s reactivity and interactions with molecular targets.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylamino)benzamide: This compound has an ethylamino group instead of an ethylthio group. The amino group can introduce different hydrogen bonding interactions and affect the compound’s solubility and biological activity.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-2-24-14-10-6-4-8-12(14)15(22)19-17-21-20-16(23-17)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBEGSZKBWWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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